molecular formula C19H20N2O3S2 B2721684 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide CAS No. 898422-93-0

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide

Cat. No. B2721684
M. Wt: 388.5
InChI Key: QOTPIGZJHKKKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide” are not well-documented in the available literature .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

Research has demonstrated the synthesis of heterocyclic derivatives from polyfunctionally substituted compounds, including the one , leading to the creation of compounds with significant antitumor activities. These compounds, encompassing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been shown to exhibit high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), through in vitro screening tests. The diversity of synthesized products and their antiproliferative activity underscore their potential in cancer research and treatment strategies (H. Shams et al., 2010).

Antimicrobial Applications

Another study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create antimicrobial agents. These compounds, including 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, were evaluated for their antibacterial and antifungal activities, showing promising results against a variety of microorganisms. This research highlights the potential of such compounds in developing new antimicrobial treatments (E. Darwish et al., 2014).

Electrophysiological Activity

The exploration of N-substituted imidazolylbenzamides or benzene-sulfonamides for their cardiac electrophysiological activity has also been a significant application. These compounds have been studied for their potential as selective class III agents, showing comparable potency to sematilide, a clinical trial candidate for arrhythmias. This research contributes to the understanding of the molecular basis of cardiac arrhythmias and the development of novel therapeutics (T. K. Morgan et al., 1990).

Antibacterial and Antifungal Activities

The synthesis and characterization of novel compounds bearing a thiophen-2-ylthio moiety have been linked to significant antibacterial and antifungal activities. Molecular docking studies provided insights into the interaction of these compounds with bacterial protein receptors, revealing compounds with potent activity against various microorganisms, including those with lower minimum inhibitory concentrations than standard treatments (P. Ravichandiran et al., 2015).

Antitumor and Antimicrobial Dyes

Furthermore, the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on conjugate enaminones and/or enaminonitrile moieties derived from similar compounds have been explored. These dyes, characterized by their antimicrobial activities, have shown significant efficacy against tested organisms, offering potential applications in textile finishing and dyeing processes for antimicrobial purposes (H. Shams et al., 2011).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-26(23,24)17-11-7-6-9-14(17)18(22)21-19-15(12-20)13-8-4-3-5-10-16(13)25-19/h6-7,9,11H,2-5,8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTPIGZJHKKKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide

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